

The Surface Chemistry of Aerosil R 202: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Aerosil R 202**

Cat. No.: **B1165704**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of **Aerosil R 202**, a hydrophobic fumed silica widely utilized in the pharmaceutical, cosmetic, and coatings industries. This document delves into the fundamental properties of its parent material, the intricacies of its surface modification, and the analytical techniques employed for its characterization.

Core Composition and Surface Modification

Aerosil R 202 is a high-purity amorphous silicon dioxide (SiO₂), produced via flame hydrolysis, that has been surface-modified to impart hydrophobic properties. The hydrophobicity is achieved by treating the initially hydrophilic fumed silica with polydimethylsiloxane (PDMS).^[1] ^[2]^[3]^[4] This surface treatment is crucial for its performance in non-polar systems and for applications requiring water resistance.

The untreated fumed silica possesses a surface rich in silanol groups (Si-OH). These groups can be broadly categorized as isolated, vicinal, and geminal silanols. The presence of these hydroxyl groups makes the surface of the parent fumed silica hydrophilic and reactive.^[5] The reaction with polydimethylsiloxane replaces a significant portion of these hydrophilic silanol groups with hydrophobic dimethylsilyl groups.^[6] This chemical modification fundamentally alters the surface energy and polarity of the material.

The general reaction involves the interaction of the silanol groups on the fumed silica surface with the siloxane bonds of the polydimethylsiloxane, leading to the covalent attachment of PDMS chains to the silica surface. This process results in a stable, hydrophobic surface.[7][8]

Quantitative Surface Properties

The surface properties of **Aerosil R 202** are meticulously controlled to ensure consistent performance. The following table summarizes the key quantitative data for this material.

Property	Value	Test Method
Specific Surface Area (BET)	80 - 120 m ² /g	ISO 9277
Carbon Content	3.5 - 5.0 %	Internal Method
Silicon Dioxide (SiO ₂) Content	> 99.8 %	Based on ignited material
Loss on Drying	≤ 0.5 %	ISO 787-2 (2 hours at 105 °C)
pH Value (in 4% dispersion)	4.0 - 6.0	ISO 787-9
Tamped Density	Approx. 60 g/L	ISO 787-11

(Data sourced from Evonik technical datasheets)[9][10][11][12][13]

Experimental Protocols for Surface Characterization

A thorough understanding of the surface chemistry of **Aerosil R 202** necessitates the use of advanced analytical techniques. Below are detailed methodologies for key experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups on the silica surface and to confirm the presence of the PDMS coating.

Methodology:

- **Sample Preparation:** A small amount of **Aerosil R 202** powder is pressed into a self-supporting wafer using a hydraulic press. Alternatively, a KBr pellet can be prepared by

mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

- **Instrument Setup:** An FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (water vapor and CO₂).
- **Data Acquisition:** A background spectrum of the empty sample holder or the pure KBr pellet is recorded. The sample is then placed in the beam path, and the spectrum is collected over a range of 4000 to 400 cm⁻¹. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
- **Data Analysis:** The resulting spectrum is analyzed for characteristic absorption bands. The broad band around 3400 cm⁻¹ corresponds to the stretching vibrations of residual Si-OH groups and adsorbed water. The sharp peaks around 2960 cm⁻¹ are attributed to the C-H stretching of the methyl groups from the PDMS. The strong absorption band around 1100 cm⁻¹ is due to the Si-O-Si stretching of the silica backbone. The presence of the C-H stretching peaks and a decrease in the intensity of the Si-OH band compared to untreated fumed silica confirm the successful surface modification.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

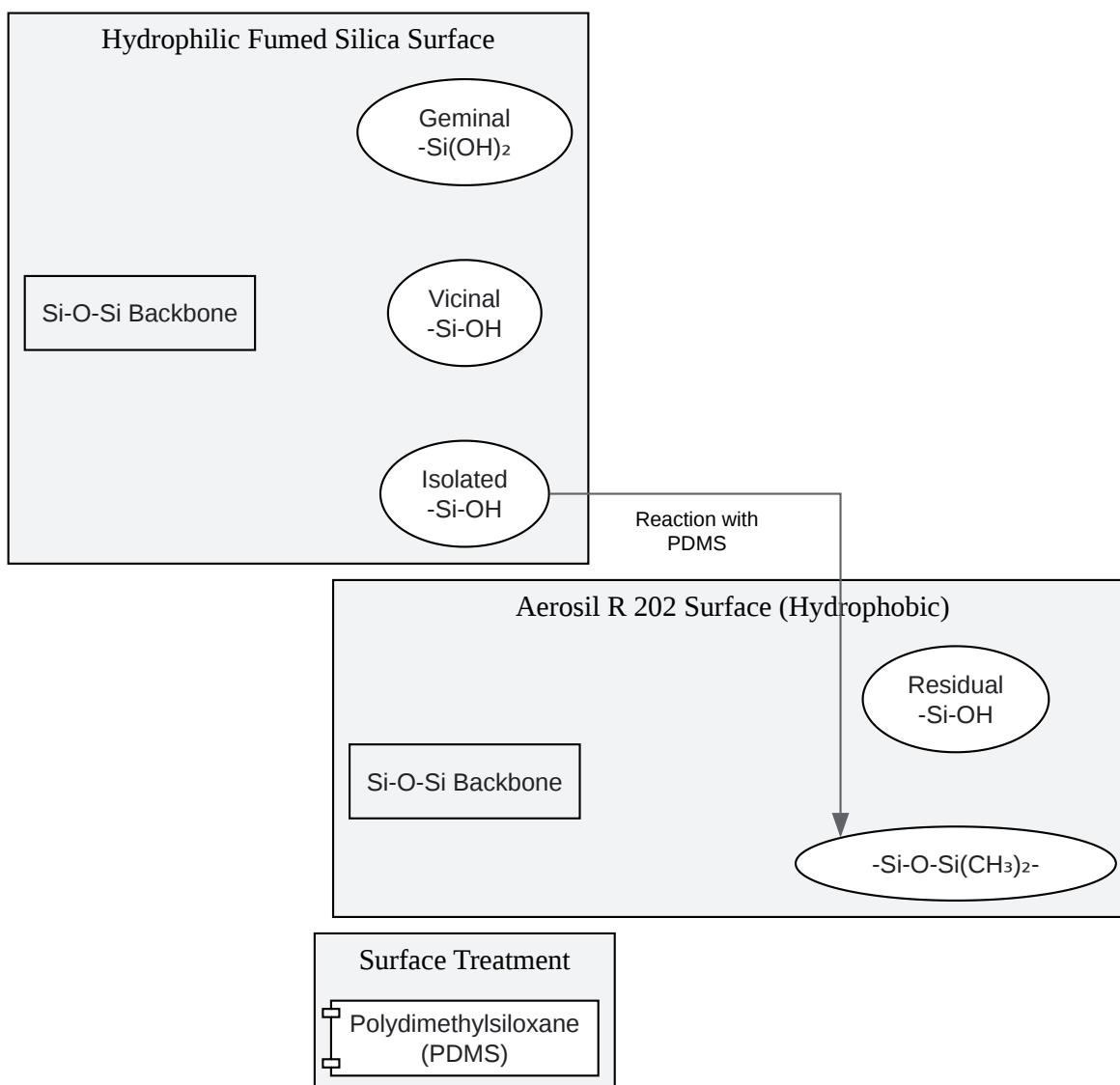
Objective: To provide detailed information about the chemical environment of the silicon (²⁹Si), carbon (¹³C), and hydrogen (¹H) atoms on the surface, confirming the covalent attachment of the PDMS.

Methodology:

- **Sample Preparation:** The **Aerosil R 202** powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).
- **Instrument Setup:** A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe is used.
- **Data Acquisition:**

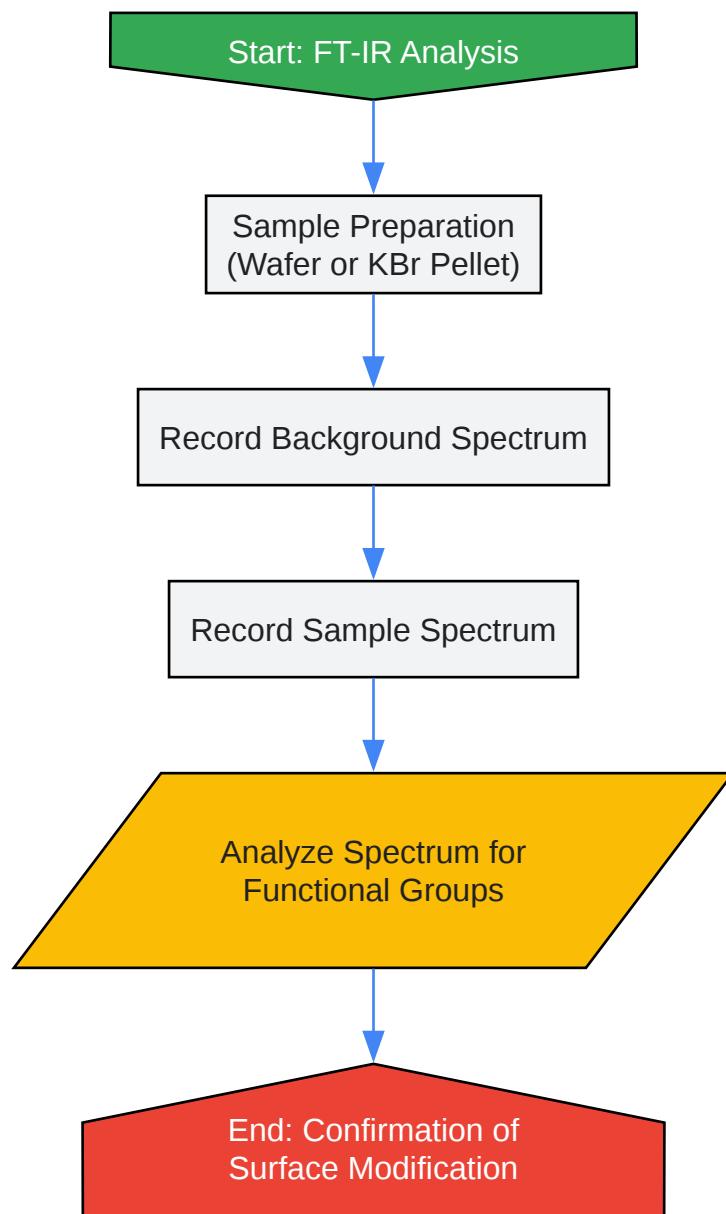
- ^{29}Si CP/MAS NMR: Cross-polarization (CP) from ^1H to ^{29}Si is used to enhance the signal of the surface silicon atoms. Typical experimental parameters include a MAS rate of 5-10 kHz, a contact time of 1-5 ms, and a recycle delay of 5-10 s. The chemical shifts will distinguish between the Q³ (silicon with one hydroxyl group) and Q⁴ (silicon in the silica backbone) environments in the silica, and the D peaks corresponding to the dimethylsilyl units of the PDMS.[14]
- ^{13}C CP/MAS NMR: This technique is used to observe the carbon atoms in the methyl groups of the PDMS. Typical parameters include a high MAS rate (10-15 kHz) to improve resolution.
- ^1H MAS NMR: Provides information about the different proton environments, including residual silanols and the methyl protons of the PDMS.[14]
- Data Analysis: The chemical shifts and peak intensities in the spectra provide quantitative information about the degree of surface functionalization and the structure of the attached PDMS.

Contact Angle Measurement

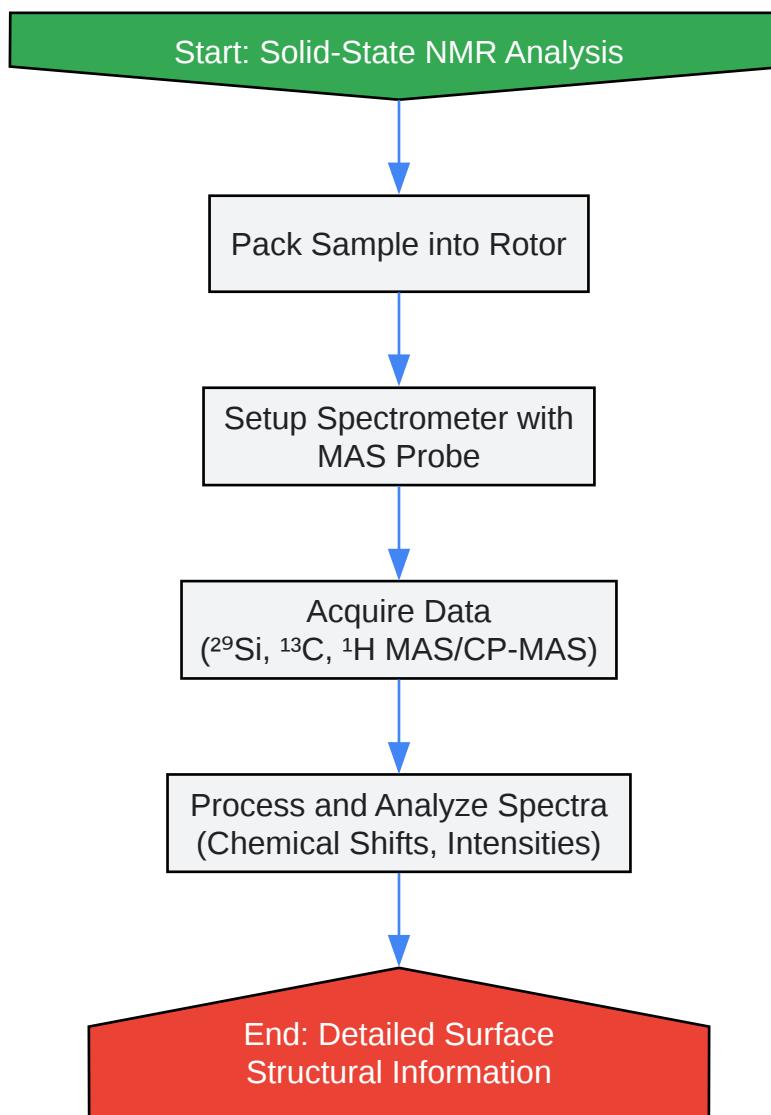

Objective: To quantitatively determine the hydrophobicity of the **Aerosil R 202** surface.

Methodology:

- Sample Preparation: A thin, uniform layer of **Aerosil R 202** powder is compressed onto a flat substrate, such as a glass slide, to create a smooth surface.
- Instrument Setup: A goniometer or a contact angle measuring system equipped with a high-resolution camera and a liquid dispensing system is used.
- Data Acquisition: A droplet of deionized water of a known volume is gently deposited onto the prepared surface. The profile of the droplet is captured by the camera.
- Data Analysis: The contact angle between the water droplet and the surface is measured using the instrument's software. A high contact angle (typically $> 90^\circ$) indicates a hydrophobic surface. The measurement is repeated at multiple locations on the surface to ensure statistical relevance.


Visualizing Surface Chemistry and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes described in this guide.



[Click to download full resolution via product page](#)

Caption: Surface modification of fumed silica with PDMS.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FT-IR analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for Solid-State NMR.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mychem.ir [mychem.ir]
- 2. en.hifull.com [en.hifull.com]
- 3. Palmer Holland, Inc. - AEROSIL R 202 - Silicones [products.palmerholland.com]
- 4. products.evonik.com [products.evonik.com]
- 5. products.evonik.com [products.evonik.com]
- 6. products.evonik.com [products.evonik.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. glenncorp.com [glenncorp.com]
- 10. coatino.com [coatino.com]
- 11. products.evonik.com [products.evonik.com]
- 12. novia.hu [novia.hu]
- 13. scribd.com [scribd.com]
- 14. Surface Chemistry of Nanohybrids with Fumed Silica Functionalized by Polydimethylsiloxane/Dimethyl Carbonate Studied Using ^1H , ^{13}C , and ^{29}Si Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Surface Chemistry of Aerosil R 202: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1165704#what-is-the-surface-chemistry-of-aerosil-r-202>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com